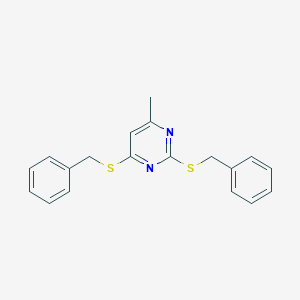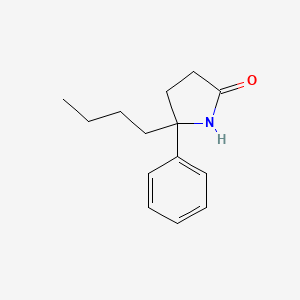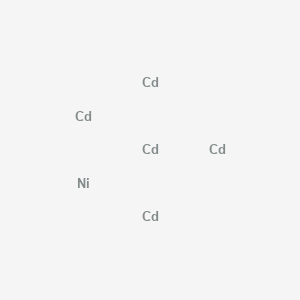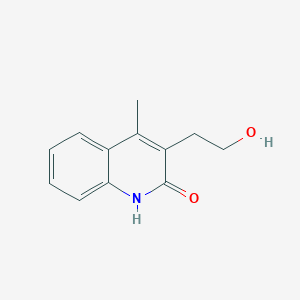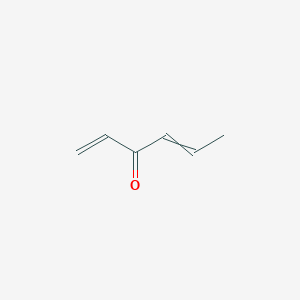
Hexa-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-1,4-dien-3-one is an organic compound with the molecular formula C6H8O It is characterized by a conjugated diene system and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa-1,4-dien-3-one can be synthesized through various methods. One common approach involves the aldol condensation of acrolein with acetone, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and obtain a high-quality product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: Hexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed:
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexa-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Hexa-1,4-dien-3-one exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential enzymatic processes. The compound’s conjugated diene system allows it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species and subsequent cellular damage.
Comparison with Similar Compounds
Hexa-1,4-dien-3-one can be compared with other similar compounds such as:
1,4-Hexadiene: Similar in structure but lacks the ketone functional group, making it less reactive in certain chemical reactions.
Cyclohexa-1,4-diene: Contains a cyclic structure, which imparts different chemical properties and reactivity.
Penta-1,4-dien-3-one: Similar in structure but with one less carbon atom, affecting its physical and chemical properties.
Properties
CAS No. |
10575-36-7 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
hexa-1,4-dien-3-one |
InChI |
InChI=1S/C6H8O/c1-3-5-6(7)4-2/h3-5H,2H2,1H3 |
InChI Key |
ZMYSGNXLIXWNDV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



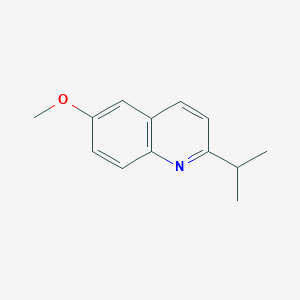

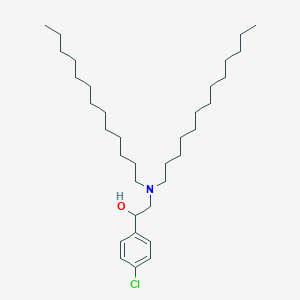


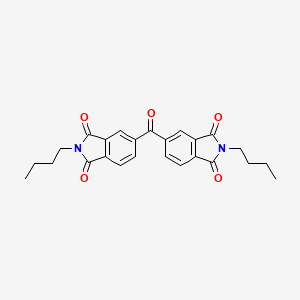
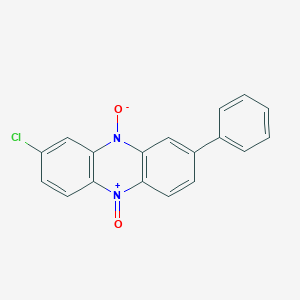
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
